molecular formula C20H12ClF3N2 B7519653 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline

Cat. No. B7519653
M. Wt: 372.8 g/mol
InChI Key: JQYYZXBYRNEXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline, also known as FTA or Flutax-2, is a fluorescent dye that has been widely used in scientific research applications. It is a member of the taxane family of compounds and is structurally similar to paclitaxel, a well-known anticancer drug. FTA has been used as a tool in the study of microtubule dynamics, cell motility, and intracellular trafficking. In

Scientific Research Applications

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study microtubule dynamics in live cells. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline binds to microtubules with high affinity and specificity, allowing researchers to visualize microtubule dynamics in real-time. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has also been used to study cell motility and intracellular trafficking. It has been shown to label endosomes and lysosomes, allowing researchers to track the movement of these organelles within cells.

Mechanism of Action

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline binds to the taxane binding site on microtubules, stabilizing them and preventing their depolymerization. This leads to the formation of stable microtubule bundles, which can be visualized using fluorescence microscopy. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has also been shown to inhibit cell migration and invasion by disrupting the dynamics of the actin cytoskeleton.
Biochemical and Physiological Effects:
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been shown to be non-toxic to cells at concentrations used in research applications. It has been used in a variety of cell types, including cancer cells, neuronal cells, and immune cells. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been shown to have no significant effect on microtubule dynamics in non-dividing cells, indicating that it does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is its high affinity and specificity for microtubules. This allows for the visualization of microtubule dynamics in real-time with high resolution. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is also easy to use and can be added directly to cell culture media. One limitation of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is its sensitivity to photobleaching, which can limit the duration of experiments. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is also not suitable for use in vivo due to its poor pharmacokinetic properties.

Future Directions

For the use of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline in scientific research include the development of new fluorescent probes based on its structure. These probes could be used to study other cellular processes beyond microtubule dynamics, such as protein-protein interactions and gene expression. Additionally, 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, the development of new imaging techniques could improve the sensitivity and resolution of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline-based experiments.

Synthesis Methods

The synthesis of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with fluorene-9-aldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF. The purity of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline can be determined using HPLC and NMR spectroscopy.

properties

IUPAC Name

2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2/c21-17-10-9-12(20(22,23)24)11-18(17)25-26-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYZXBYRNEXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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